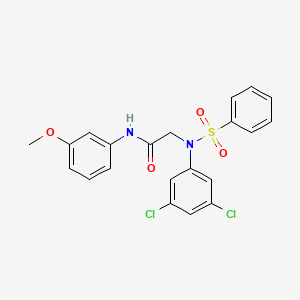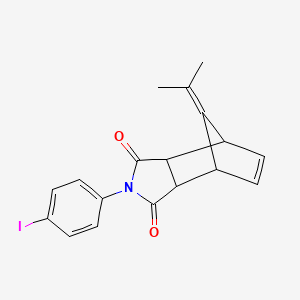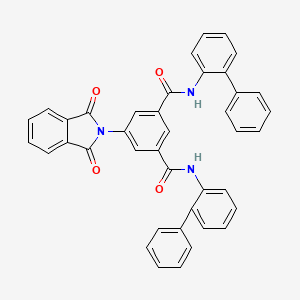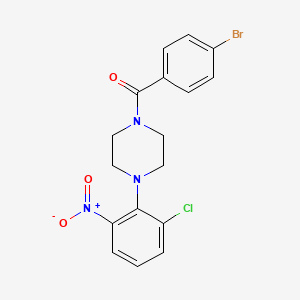![molecular formula C12H12F4N6O B5112012 1-(1-Ethyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B5112012.png)
1-(1-Ethyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a tetrazole ring, a fluorinated phenyl group, and a urea moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the tetrazole and fluorinated phenyl intermediates with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or tool for studying biological processes.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea
- 1-(1-Ethyltetrazol-5-yl)-3-[[3-chloro-5-(trifluoromethyl)phenyl]methyl]urea
Uniqueness
1-(1-Ethyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea is unique due to its specific combination of a tetrazole ring, a fluorinated phenyl group, and a urea moiety. This combination may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(1-ethyltetrazol-5-yl)-3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N6O/c1-2-22-10(19-20-21-22)18-11(23)17-6-7-3-8(12(14,15)16)5-9(13)4-7/h3-5H,2,6H2,1H3,(H2,17,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIWLQCZAQXVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NC(=O)NCC2=CC(=CC(=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![Dimethyl 2-[(2Z)-2-chloro-3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B5111937.png)
![1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL](/img/structure/B5111956.png)



![2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B5111989.png)
![2-(Ethylsulfanyl)ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5111995.png)
![1-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B5112010.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
